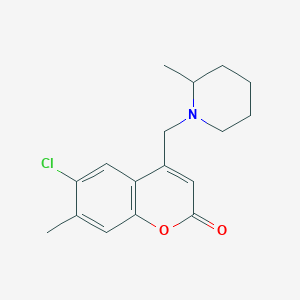

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Description

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 7th position, and a 2-methylpiperidin-1-ylmethyl group at the 4th position of the chromen-2-one core structure

Properties

IUPAC Name |

6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2/c1-11-7-16-14(9-15(11)18)13(8-17(20)21-16)10-19-6-4-3-5-12(19)2/h7-9,12H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGOPQIZMLDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322779 | |

| Record name | 6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790683-57-7 | |

| Record name | 6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure, which can be achieved through the Pechmann condensation reaction. This involves the reaction of a phenol derivative with a β-keto ester in the presence of an acid catalyst.

Methylation: The methyl group at the 7th position can be introduced via Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.

Piperidine Substitution: The final step involves the substitution of the 4th position with the 2-methylpiperidin-1-ylmethyl group. This can be achieved through nucleophilic substitution using 2-methylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the chromen-2-one core.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is , with a molecular weight of approximately 321.8 g/mol. Its structure includes a chromenone core modified with a chloro group and a piperidine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been shown to selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapies .

Antimicrobial Properties

Research has demonstrated that chromenone derivatives possess antimicrobial activities against various pathogens, including bacteria and fungi. The presence of the piperidine moiety enhances the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial strains .

Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have explored its effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties. The modulation of glutamate receptors has been a particular focus, with findings suggesting that this compound may act as an allosteric modulator, thereby influencing synaptic transmission .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Studies have shown that chromenone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing a rationale for their use in treating inflammatory conditions . The compound's ability to mitigate inflammation could be beneficial in conditions such as arthritis or inflammatory bowel disease.

Photodynamic Therapy

The unique chromophoric properties of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one make it suitable for applications in photodynamic therapy (PDT). PDT relies on photosensitizing agents that produce reactive oxygen species upon light activation. The compound's ability to absorb specific wavelengths can be harnessed to target tumors selectively when combined with light exposure .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the chloro group at the 6th position.

6-chloro-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the methyl group at the 7th position.

6-chloro-7-methyl-2H-chromen-2-one: Lacks the 2-methylpiperidin-1-ylmethyl group at the 4th position.

Uniqueness

6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is unique due to the presence of all three substituents (chloro, methyl, and 2-methylpiperidin-1-ylmethyl) on the chromen-2-one core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is with a molecular weight of approximately 263.76 g/mol. The compound features a chromenone backbone substituted with a chloro group and a piperidine moiety, contributing to its biological activity.

Antifungal Activity

Research has indicated that compounds similar to 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one exhibit significant antifungal properties. A related study demonstrated that synthetic derivatives of piperidine showed potent antifungal effects against Aspergillus flavus, suggesting a structure-activity relationship that could be applicable to chromenone derivatives as well .

Acetylcholinesterase Inhibition

A study focusing on substituted chromenones found that certain derivatives acted as potent acetylcholinesterase (AChE) inhibitors. The introduction of various substituents significantly enhanced their inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's . Given the structural similarities, it is plausible that 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one may exhibit similar AChE inhibitory effects.

Anti-inflammatory Properties

The compound's ability to inhibit albumin denaturation was evaluated, which is an indicator of anti-inflammatory potential. In comparative studies, it showed inhibition levels comparable to established anti-inflammatory drugs like ibuprofen . This suggests that the compound may possess therapeutic potential in managing inflammatory conditions.

Synthesis and Evaluation

The synthesis of 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one was achieved using established organic chemistry techniques. Subsequent evaluations involved assessing its biological activity through various assays, including AChE inhibition and antifungal efficacy against clinically relevant strains .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.